Methyl 2-(bromomethyl)oxazole-5-carboxylate
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Overview
Description
Methyl 2-(bromomethyl)oxazole-5-carboxylate is a chemical compound with the molecular formula C6H6BrNO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)oxazole-5-carboxylate typically involves the bromination of methyl oxazole-5-carboxylate. One common method includes the reaction of methyl oxazole-5-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a bromine atom at the 2-position of the oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives .
Scientific Research Applications
Methyl 2-(bromomethyl)oxazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)oxazole-5-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to biological activity. The specific molecular targets and pathways involved depend on the context of its use in medicinal chemistry or other applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromothiazole-5-carboxylate: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: Contains an isoxazole ring with a benzyloxy substituent.
Properties
Molecular Formula |
C6H6BrNO3 |
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Molecular Weight |
220.02 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H6BrNO3/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,2H2,1H3 |
InChI Key |
KMAJLSRMVLNBNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(O1)CBr |
Origin of Product |
United States |
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